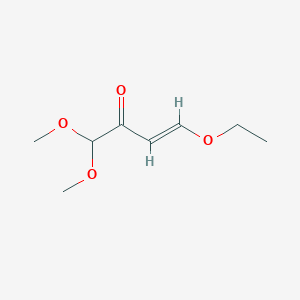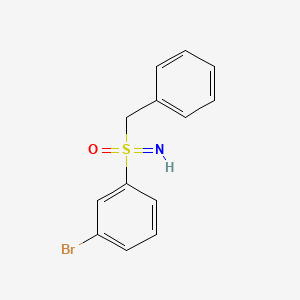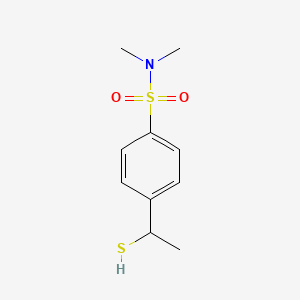![molecular formula C7H7F4I B13489188 1-Iodo-3-(1,1,2,2-tetrafluoroethyl)bicyclo[1.1.1]pentane](/img/structure/B13489188.png)
1-Iodo-3-(1,1,2,2-tetrafluoroethyl)bicyclo[1.1.1]pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodo-3-(1,1,2,2-tetrafluoroethyl)bicyclo[111]pentane is a unique compound characterized by its bicyclic structure and the presence of iodine and tetrafluoroethyl groups This compound is part of the bicyclo[11
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Iodo-3-(1,1,2,2-tetrafluoroethyl)bicyclo[1.1.1]pentane typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method includes the radical addition of iodine and tetrafluoroethyl groups to the bicyclo[1.1.1]pentane core. This process often requires specific conditions such as the presence of radical initiators and controlled temperatures to ensure the desired substitution at the correct positions .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Iodo-3-(1,1,2,2-tetrafluoroethyl)bicyclo[1.1.1]pentane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Radical Reactions: The compound can participate in radical reactions, where the bicyclic structure can stabilize radical intermediates.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles such as halides, amines, and thiols can be used.
Radical Initiators: Radical reactions often require initiators like peroxides or azo compounds.
Oxidizing and Reducing Agents: Various oxidizing agents (e.g., peroxides) and reducing agents (e.g., lithium aluminum hydride) can be employed depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized bicyclo[1.1.1]pentane derivatives, while radical reactions can lead to complex rearranged products.
Applications De Recherche Scientifique
1-Iodo-3-(1,1,2,2-tetrafluoroethyl)bicyclo[1.1.1]pentane has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Mécanisme D'action
The mechanism of action of 1-Iodo-3-(1,1,2,2-tetrafluoroethyl)bicyclo[1.1.1]pentane involves its interaction with molecular targets through non-covalent interactions. The presence of iodine and tetrafluoroethyl groups allows for specific binding to target molecules, influencing their activity and stability. The bicyclic structure provides rigidity, which can enhance the compound’s binding affinity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Iodo-3-(1,1,2,2,2-pentafluoroethyl)bicyclo[1.1.1]pentane: Similar in structure but with an additional fluorine atom, offering different physicochemical properties.
1-Iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane: Lacks the tetrafluoroethyl group, resulting in different reactivity and applications.
1,1,1-Trifluoro-2-iodoethane: A simpler compound with a single fluorinated ethyl group, used in different contexts.
Uniqueness
1-Iodo-3-(1,1,2,2-tetrafluoroethyl)bicyclo[1.1.1]pentane stands out due to its specific combination of iodine and tetrafluoroethyl groups, which confer unique reactivity and binding properties. Its bicyclic structure also provides a distinct spatial arrangement that can be advantageous in various applications.
Propriétés
Formule moléculaire |
C7H7F4I |
|---|---|
Poids moléculaire |
294.03 g/mol |
Nom IUPAC |
1-iodo-3-(1,1,2,2-tetrafluoroethyl)bicyclo[1.1.1]pentane |
InChI |
InChI=1S/C7H7F4I/c8-4(9)7(10,11)5-1-6(12,2-5)3-5/h4H,1-3H2 |
Clé InChI |
COQUURPLVBACCG-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CC1(C2)I)C(C(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine hydrochloride](/img/structure/B13489112.png)



![{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanol](/img/structure/B13489128.png)

![2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B13489146.png)
![3-Amino-8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13489160.png)



![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-8,8-difluorodispiro[3.1.3^{6}.1^{4}]decane-2-carboxylic acid](/img/structure/B13489197.png)
![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-N-{[4-(furan-2-yl)phenyl]methyl}-4-hydroxypyrrolidine-2-carboxamide hydrochloride](/img/structure/B13489202.png)
